molecular formula C9H9FO4S B6243213 2-acetyl-5-methylphenyl fluoranesulfonate CAS No. 2411221-96-8

2-acetyl-5-methylphenyl fluoranesulfonate

Cat. No.: B6243213
CAS No.: 2411221-96-8
M. Wt: 232.2
InChI Key:
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Description

2-Acetyl-5-methylphenyl fluoranesulfonate is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structure and reactivity, making it a valuable reagent in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 2-acetyl-5-methylphenol with fluoranesulfonic acid under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-acetyl-5-methylphenyl fluoranesulfonate may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and obtain a high-purity final product.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-5-methylphenyl fluoranesulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides and alkoxides.

Major Products Formed: The reactions involving this compound can lead to the formation of various products, including alcohols, aldehydes, ketones, and other derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Acetyl-5-methylphenyl fluoranesulfonate has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis to introduce fluorine atoms into organic molecules, which can enhance their stability and reactivity.

  • Biology: The compound can be employed in biochemical studies to investigate the effects of fluorinated compounds on biological systems.

  • Industry: The compound is utilized in the production of specialty chemicals and materials that require fluorine incorporation for improved performance.

Mechanism of Action

The mechanism by which 2-acetyl-5-methylphenyl fluoranesulfonate exerts its effects involves its interaction with molecular targets and pathways. The compound's fluorine atom can influence the electronic properties of the molecule, leading to specific interactions with biological targets or chemical reagents.

Comparison with Similar Compounds

2-Acetyl-5-methylphenyl fluoranesulfonate is unique compared to other similar compounds due to its specific structure and reactivity. Some similar compounds include:

  • 2-Acetyl-4-methylphenyl fluoranesulfonate: Similar in structure but with a different position of the methyl group.

  • 2-Acetyl-6-methylphenyl fluoranesulfonate: Another positional isomer with distinct reactivity.

These compounds share similarities in their core structure but differ in their chemical behavior and applications.

Properties

CAS No.

2411221-96-8

Molecular Formula

C9H9FO4S

Molecular Weight

232.2

Purity

95

Origin of Product

United States

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